molecular formula C17H16N4OS B11145537 2-(benzylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide

2-(benzylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11145537
M. Wt: 324.4 g/mol
InChI Key: PZAFGYOHDMHSCC-UHFFFAOYSA-N
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Description

2-(benzylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring, a pyridine ring, and a benzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions using benzylamine.

    Attachment of the Pyridine Ring: The pyridine ring can be attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Optimization of Reaction Conditions: Ensuring high yield and purity by adjusting temperature, solvent, and reaction time.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzylamine in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-(benzylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: Used in studies to understand its interaction with enzymes and receptors.

    Chemical Biology: Employed as a probe to study biological pathways and mechanisms.

    Industrial Applications: Investigated for its potential use in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylamino)-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide
  • 2-(benzylamino)-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide
  • 2-(phenylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide

Uniqueness

2-(benzylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide is unique due to the specific positioning of the benzylamino and pyridinylmethyl groups, which can influence its binding affinity and selectivity towards biological targets. This structural uniqueness can result in distinct biological activities and applications compared to similar compounds.

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

2-(benzylamino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H16N4OS/c22-16(19-10-14-6-8-18-9-7-14)15-12-23-17(21-15)20-11-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,19,22)(H,20,21)

InChI Key

PZAFGYOHDMHSCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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